molecular formula C8H10BrNO B13588240 (S)-2-(1-aminoethyl)-4-bromophenol

(S)-2-(1-aminoethyl)-4-bromophenol

Cat. No.: B13588240
M. Wt: 216.07 g/mol
InChI Key: WPXYTMUWZPNGLQ-YFKPBYRVSA-N
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Description

(S)-2-(1-aminoethyl)-4-bromophenol is a chiral compound with significant importance in various fields of chemistry and biochemistry. This compound is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a brominated phenol ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-aminoethyl)-4-bromophenol can be achieved through several methods. One common approach involves the use of engineered transaminase polypeptides, which can convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess and conversion rates . This biocatalytic method is advantageous due to its specificity and efficiency.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale bioreactors where engineered transaminases are employed. These bioreactors provide controlled environments for the enzymatic reactions, ensuring high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-aminoethyl)-4-bromophenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The brominated phenol ring can be reduced to form non-brominated phenol derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of non-brominated phenol derivatives.

    Substitution: Formation of substituted phenol derivatives with various functional groups.

Mechanism of Action

The mechanism of action of (S)-2-(1-aminoethyl)-4-bromophenol involves its interaction with specific molecular targets. For instance, in enzymatic reactions, the compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), leading to the formation of a planar quinonoid intermediate . This intermediate undergoes further transformations, resulting in the formation of the final product.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(1-aminoethyl)-phenol
  • ®-2-(1-aminoethyl)-4-bromophenol
  • (S)-2-(1-aminoethyl)-4-chlorophenol

Uniqueness

(S)-2-(1-aminoethyl)-4-bromophenol is unique due to its specific (S)-configuration and the presence of a bromine atom on the phenol ring. This combination of features imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-[(1S)-1-aminoethyl]-4-bromophenol

InChI

InChI=1S/C8H10BrNO/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,11H,10H2,1H3/t5-/m0/s1

InChI Key

WPXYTMUWZPNGLQ-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)Br)O)N

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)O)N

Origin of Product

United States

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